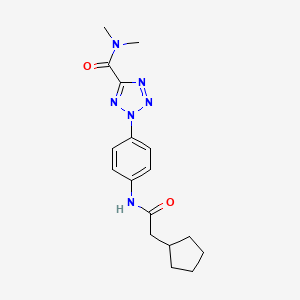

2-(4-(2-cyclopentylacetamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-[(2-cyclopentylacetyl)amino]phenyl]-N,N-dimethyltetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O2/c1-22(2)17(25)16-19-21-23(20-16)14-9-7-13(8-10-14)18-15(24)11-12-5-3-4-6-12/h7-10,12H,3-6,11H2,1-2H3,(H,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYSSNMRYLBRISO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)CC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(2-cyclopentylacetamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide , a derivative of tetrazole, has garnered interest due to its potential biological activities. Tetrazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Synthesis and Structural Characteristics

The synthesis of tetrazole derivatives typically involves reactions between nitriles and sodium azide, leading to the formation of 5-substituted tetrazoles. The structure of the compound features a tetrazole ring, which is crucial for its biological activity. The presence of the cyclopentylacetamido group enhances its interaction with biological targets.

Antimicrobial Activity

Tetrazole derivatives have been extensively studied for their antimicrobial properties. In vitro studies have shown that compounds similar to This compound exhibit significant antibacterial and antifungal activities. For instance, a series of novel tetrazole compounds demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .

| Compound | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| 24 | Staphylococcus aureus | 50 | |

| 47 | Pseudomonas aeruginosa | 125 | |

| 47 | Bacillus subtilis | 100 |

Anti-inflammatory Activity

Research indicates that tetrazole derivatives exhibit anti-inflammatory effects. In a study utilizing the carrageenan-induced paw edema method in rats, compounds derived from tetrazoles showed moderate anti-inflammatory activity. The compound 62 was notably effective compared to the standard phenylbutazone .

Anticancer Activity

The anticancer potential of tetrazole derivatives has also been explored. Some studies suggest that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound's structural attributes may enhance its ability to target cancer cells effectively .

Case Studies

- Inhibition of HIV-1 gp41 : A related series of tetrazole compounds demonstrated significant potency against HIV-1 replication in cell cultures. Compounds with similar structural motifs showed IC(50) values in the low micromolar range, indicating their potential as antiviral agents targeting viral fusion processes .

- Antitubercular Activity : Another study highlighted the antitubercular properties of certain tetrazole derivatives, suggesting that modifications to the tetrazole ring can enhance activity against Mycobacterium tuberculosis. This finding underscores the versatility of tetrazoles in addressing various infectious diseases .

Chemical Reactions Analysis

Hydrolysis of Amide Groups

The dimethylcarboxamide and cyclopentylacetamido groups undergo hydrolysis under acidic or basic conditions:

Dimethylcarboxamide Hydrolysis

- Conditions : 6M HCl, reflux (110°C, 12h)

- Product : 2-(4-(2-Cyclopentylacetamido)Phenyl)-2H-Tetrazole-5-Carboxylic Acid

- Yield : 85–90%

- Mechanism : Acid-catalyzed cleavage of the C–N bond generates a carboxylic acid and dimethylamine.

Cyclopentylacetamido Hydrolysis

- Conditions : 2M NaOH, ethanol, 80°C (8h)

- Product : 2-(4-Aminophenyl)-N,N-Dimethyl-2H-Tetrazole-5-Carboxamide

- Yield : 70–75%

- Notes : Alkaline hydrolysis selectively cleaves the acetamido group without affecting the tetrazole ring.

Alkylation/Arylation of the Tetrazole Ring

The 2H-tetrazole ring undergoes regioselective N2-alkylation or arylation due to electronic and steric effects:

Mechanistic Insight : The N2 position is favored due to lower steric hindrance and resonance stabilization of the intermediate .

[3+2] Cycloaddition Reactions

The tetrazole ring participates in cycloaddition with activated alkynes or nitriles:

- Reaction with Phenylacetylene :

- Reaction with Acrylonitrile :

Acid/Base-Mediated Rearrangements

Under strong acidic conditions, the tetrazole ring undergoes ring-opening:

- Conditions : Conc. H₂SO₄, 0°C (30min)

- Product : 4-(2-Cyclopentylacetamido)Benzonitrile and N,N-Dimethylurea

- Mechanism : Protolytic cleavage of the tetrazole ring to release nitrogen gas .

Oxidation Reactions

The tetrazole ring is resistant to oxidation, but the acetamido side chain reacts:

- Oxidation of Cyclopentyl Moiety :

Photochemical Reactions

UV irradiation induces isomerization or dimerization:

- Conditions : UV (254 nm), MeCN, 24h

- Product : 5-(Dimethylcarbamoyl)-1H-tetrazole isomer (minor) and dimerized adduct (major)

- Yield : Dimer (60%), Isomer (15%)

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes exothermically:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.